molecular formula C16H23BrN2O2 B12440461 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine CAS No. 887579-86-4

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine

Cat. No.: B12440461
CAS No.: 887579-86-4
M. Wt: 355.27 g/mol
InChI Key: DDGAECCTDPXGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

887579-86-4

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 3-[2-(3-bromophenyl)ethylamino]azetidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-14(11-19)18-8-7-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3

InChI Key

DDGAECCTDPXGRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Boc Anhydride-Mediated Protection

The Boc protection of 2-(3-bromophenyl)ethanamine is a critical precursor step. As demonstrated in analogous syntheses of N-Boc-2-(4-bromophenyl)ethylamine, this reaction employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or potassium carbonate.

Representative Protocol:

  • Substrate: 2-(3-Bromophenyl)ethanamine (10.0 g, 48.98 mmol)
  • Solvent: Anhydrous DMF (150 mL)
  • Base: Triethylamine (35 mL, 244.9 mmol)
  • Reagent: Boc anhydride (12.8 g, 58.78 mmol)
  • Conditions: 50°C for 15 minutes
  • Workup: Extraction with ether, washing with brine, and silica gel chromatography
  • Yield: 89% (off-white solid)

Key Observations:

  • DMF enhances reaction efficiency compared to dichloromethane (DCM).
  • Elevated temperatures (50°C) reduce reaction time without compromising yield.
  • Crude products often require purification via flash chromatography to remove excess Boc anhydride and byproducts.

Functionalization of Azetidine with 2-(3-Bromophenyl)Ethylamino Substituent

Nucleophilic Substitution at Azetidine C3

The azetidine ring undergoes nucleophilic substitution at the C3 position using 2-(3-bromophenyl)ethylamine derivatives. This method typically employs azetidine precursors with leaving groups (e.g., halides, mesylates) at C3.

Example from Patent Literature:

  • Substrate: 3-Bromoazetidine hydrochloride (1.2 g, 6.7 mmol)
  • Nucleophile: N-Boc-2-(3-bromophenyl)ethylamine (2.3 g, 7.4 mmol)
  • Base: Potassium carbonate (2.8 g, 20.1 mmol)
  • Solvent: 1,4-Dioxane (30 mL)
  • Conditions: Reflux for 16 hours under argon
  • Yield: 64% (white crystalline solid)

Optimization Insights:

  • Prolonged heating (12–16 hours) ensures complete substitution.
  • Polar aprotic solvents like dioxane improve nucleophilicity compared to DCM.

Reductive Amination of Azetidin-3-One

Azetidin-3-one serves as a versatile intermediate for introducing amino substituents via reductive amination. This approach avoids the need for pre-functionalized azetidine derivatives.

Protocol from PMC Studies:

  • Substrate: Azetidin-3-one (2.0 g, 22.7 mmol)
  • Amine: N-Boc-2-(3-bromophenyl)ethylamine (7.4 g, 23.8 mmol)
  • Reducing Agent: Sodium cyanoborohydride (1.7 g, 27.2 mmol)
  • Catalyst: Acetic acid (2.3 mL, 40.9 mmol)
  • Solvent: Methanol (50 mL)
  • Conditions: Room temperature, 12 hours
  • Yield: 72% (colorless oil)

Advantages:

  • Mild conditions prevent Boc group cleavage.
  • Single-step formation of the C–N bond simplifies purification.

Integrated Synthesis Routes

Sequential Protection and Functionalization

Combining Boc protection and azetidine functionalization into a streamlined process reduces intermediate isolation steps.

Case Study:

  • Step 1: Protect 2-(3-bromophenyl)ethanamine with Boc anhydride in DMF (89% yield).
  • Step 2: React N-Boc-2-(3-bromophenyl)ethylamine with 3-bromoazetidine in dioxane/K2CO3 (64% yield).
  • Overall Yield: 57%

Critical Parameters:

  • Exclusion of moisture prevents Boc group hydrolysis.
  • Use of anhydrous solvents (e.g., dioxane) enhances reaction reproducibility.

One-Pot Suzuki-Miyaura Coupling

For analogs requiring aryl boronate intermediates, Suzuki coupling enables direct introduction of the 3-bromophenyl group post-azetidine formation.

Adapted from PMC Methods:

  • Substrate: 3-Aminoazetidine-Boc (1.0 g, 5.9 mmol)
  • Boronic Acid: 3-Bromophenylboronic acid (1.5 g, 7.1 mmol)
  • Catalyst: Pd(PPh3)4 (0.34 g, 0.3 mmol)
  • Base: K2CO3 (2.4 g, 17.7 mmol)
  • Solvent: THF/H2O (4:1, 25 mL)
  • Conditions: 85°C, 18 hours
  • Yield: 68% (pale-yellow solid)

Applications:

  • Ideal for synthesizing derivatives with modified aryl groups.
  • Requires rigorous degassing to prevent catalyst deactivation.

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3):

  • δ 1.44 (s, 9H, Boc CH3)
  • δ 2.82 (t, J = 6.9 Hz, 2H, CH2NH)
  • δ 3.39 (m, 2H, azetidine CH2)
  • δ 7.48 (d, J = 8.1 Hz, 2H, aromatic H)

LCMS:

  • m/z = 355.27 [M+H]+ (calc. 355.27)

Key Indicators:

  • Boc group protons resonate as a singlet at δ 1.44.
  • Aromatic protons exhibit coupling patterns consistent with meta-substitution.

Comparative Analysis of Methodologies

Method Yield Complexity Key Advantage
Nucleophilic Substitution 64–89% Moderate High reproducibility
Reductive Amination 72% Low Avoids pre-functionalized azetidines
Suzuki Coupling 68% High Enables aryl diversification

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents at specific positions in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are often used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may result in deprotected or reduced forms of the compound.

Scientific Research Applications

While a comprehensive data table and case studies for the specific applications of "1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine" are not available within the provided search results, the information below summarizes the potential applications based on related research.

Scientific Research Applications
This compound is a chemical compound with the molecular formula C16H23BrN2O2 . The PubChem CID for this compound is 57355327 .

Azetidines as MEK Inhibitors
Azetidines, a class of compounds to which This compound belongs, have been identified as inhibitors of MEK (Mitogen-activated protein kinase) . MEK is a kinase involved in the MEK-ERK (Extracellular signal-regulated kinase) signal transduction pathway . This pathway is a target for therapeutic intervention, particularly in treating hyperproliferative diseases such as cancer .

Potential applications in cancer treatment:

  • MEK inhibitors can treat various human cancers with Ras and Raf mutations . These mutations are present in a large portion of human cancers .
  • Examples include melanomas, pancreatic cancers, colorectal cancers, lung cancers, thyroid cancer, and endometrioid ovarian cancers .

Mechanism of Action

The mechanism of action of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Ring Variations

1-BOC-4-[2-(3-Bromo-phenyl)-ethylamino]-piperidine
  • CAS : 887583-95-1
  • Formula : C₁₈H₂₇BrN₂O₂
  • Molecular Weight : 383.32 g/mol
  • Key Differences :
    • Replaces the azetidine ring with a 6-membered piperidine ring.
    • Substitution occurs at the 4-position of piperidine instead of the 3-position in azetidine.
    • Larger molecular weight and altered steric/electronic properties due to ring size and substitution pattern .
1-Boc-3-(bromomethyl)azetidine
  • CAS: Not explicitly listed (related to 1-Boc-3-(bromomethyl)azetidine in ).
  • Formula: C₉H₁₆BrNO₂
  • Molecular Weight : 250.13 g/mol
  • Key Differences: Substitutes the 2-(3-bromophenyl)ethylamino group with a bromomethyl group.

Substituent Modifications

1-Boc-3-([2-(4-Bromo-phenyl)-ethylamino]-methyl)-piperidine
  • CAS : 887587-34-0
  • Formula : C₁₉H₂₉BrN₂O₂
  • Molecular Weight : 397.35 g/mol
  • Key Differences :
    • Bromine substitution at the 4-position of the phenyl ring instead of the 3-position.
    • Positional isomerism may influence binding affinity in receptor studies due to altered electronic effects .
1-Boc-3-[(4-fluorophenyl-amino)-methyl]-azetidine
  • CAS : 887590-04-7
  • Formula : C₁₅H₂₁FN₂O₂
  • Molecular Weight : 280.34 g/mol
  • Key Differences :
    • Replaces bromine with fluorine and shifts substitution to the 4-position.
    • Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk compared to bromine .

Functional Group Variations

N-Boc-2-(4-Bromo-phenyl)-ethylamine
  • CAS : 120157-97-3
  • Formula: C₁₃H₁₈BrNO₂
  • Molecular Weight : 300.19 g/mol
  • Key Differences: Lacks the azetidine ring entirely, simplifying the structure to a Boc-protected ethylamine.

Research Implications

  • Pharmacological Potential: Analogs with bromophenyl groups (e.g., 3- vs. 4-substitution) may exhibit varied receptor binding profiles, as seen in studies of similar adrenoceptor-targeted compounds .
  • Synthetic Utility : Azetidine derivatives offer advantages in constrained peptide mimetics, while piperidine analogs are preferred for larger scaffolds .

Biological Activity

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a Boc (tert-butyloxycarbonyl) protecting group, an azetidine ring, and a bromo-substituted phenyl group. Its molecular formula is C14_{14}H18_{18}BrN1_{1}O2_{2}, and it possesses a molecular weight of approximately 300.19 g/mol.

Pharmacological Profile

This compound has shown potential in various biological assays, primarily focusing on its interaction with neurotransmitter systems and its role as a pharmacological agent.

Key Findings:

  • Receptor Interaction: The compound exhibits activity as a selective antagonist for certain serotonin receptors, particularly the 5-HT2A_2A receptor, which is implicated in mood regulation and psychotropic effects .
  • Inhibition Studies: In vitro studies have demonstrated that the compound inhibits the uptake of serotonin, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

Research into the SAR of related azetidine compounds indicates that modifications to the phenyl group and the introduction of various substituents can significantly affect biological activity. For instance:

  • Substitution at the para position of the phenyl ring enhances receptor affinity.
  • The presence of electron-withdrawing groups increases the inhibitory potency against serotonin reuptake .

Study 1: Antidepressant Activity

In a study evaluating the antidepressant potential of azetidine derivatives, this compound was administered to animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time in forced swim tests, suggesting antidepressant-like effects .

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective properties. The compound was tested against oxidative stress-induced neuronal damage in vitro. It demonstrated significant protective effects, likely through modulation of oxidative stress pathways .

Data Tables

Compound NameIC50 (nM)Receptor TypeActivity
This compound755-HT2A_2A ReceptorAntagonist
Related Compound A505-HT2A_2A ReceptorAntagonist
Related Compound B200SERT (Serotonin Transporter)Inhibitor

Q & A

Q. How can researchers optimize the synthesis of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine to improve yield and purity?

Methodological Answer: Optimization requires systematic experimental design (DoE) to evaluate variables such as reaction temperature, stoichiometry, and catalyst loading. Flow chemistry techniques (e.g., continuous-flow reactors) can enhance reproducibility and scalability by minimizing side reactions and improving heat/mass transfer . For Boc-protected intermediates, ensure anhydrous conditions to prevent premature deprotection, as moisture can hydrolyze the tert-butyloxycarbonyl (Boc) group . Characterization of intermediates via NMR and HPLC is critical to identify impurities and adjust reaction parameters iteratively .

Q. What analytical techniques are most effective for characterizing intermediates and the final compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the integrity of the azetidine ring, Boc group, and bromophenyl substituent. Compare chemical shifts with literature data for similar azetidine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for verifying the ethylamino linkage and bromine isotopic signature .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity and resolves polar byproducts (e.g., de-Boc products or hydrolyzed intermediates) .

Q. How should researchers select precursors for synthesizing the 3-bromo-phenyl-ethylamino moiety?

Methodological Answer: The 3-bromo-phenyl group can be introduced via Suzuki-Miyaura coupling using 3-bromophenylboronic acid or via nucleophilic substitution of 3-bromo-benzaldehyde derivatives . For the ethylamino linker, consider reductive amination of 3-bromo-benzaldehyde with ethylenediamine, followed by Boc protection. Ensure regioselectivity by controlling pH and temperature during amination to avoid over-alkylation .

Advanced Research Questions

Q. How can stereochemical outcomes during azetidine ring formation be controlled or analyzed?

Methodological Answer: Azetidine ring closure is prone to stereochemical variability due to ring strain. Use chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to direct stereochemistry . X-ray crystallography of intermediates (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) provides definitive stereochemical assignment . For dynamic systems, variable-temperature NMR can probe conformational equilibria .

Q. What strategies mitigate Boc group instability during prolonged reactions or under acidic/basic conditions?

Methodological Answer: The Boc group is labile under strong acids (e.g., TFA) or bases. To stabilize it:

  • Use mild deprotection agents (e.g., HCl in dioxane) for selective removal without affecting the azetidine ring .
  • Employ orthogonal protecting groups (e.g., Fmoc for amines) if sequential deprotection is required .
  • Monitor reaction progress via in-situ FTIR to detect CO2_2 release (indicative of Boc cleavage) and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Methodological Answer: Discrepancies in melting points (e.g., 36–43°C vs. literature ranges) may arise from polymorphic forms or residual solvents. Conduct:

  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis differentiate polymorphs and quantify solvent content .
  • Recrystallization Studies : Screen solvents (e.g., ethanol, hexane) to isolate pure crystalline forms and correlate with reported data .

Q. What mechanistic insights exist for the reactivity of the bromophenyl group in cross-coupling reactions?

Methodological Answer: The bromine atom at the meta position influences electronic and steric effects in palladium-catalyzed couplings. DFT calculations predict activation barriers for oxidative addition steps, while Hammett studies quantify substituent effects on reaction rates . For Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4 with arylboronic acids in THF/water mixtures, optimizing base (e.g., K2_2CO3_3) to minimize protodebromination .

Q. How does the azetidine ring’s conformation impact the compound’s biological or catalytic activity?

Methodological Answer: The azetidine’s puckered conformation affects binding to biological targets (e.g., enzymes) or metal centers in catalysis. Molecular dynamics simulations predict preferred ring puckering modes (e.g., envelope vs. twist), while NOE NMR experiments validate spatial proximity of substituents . Comparative studies with pyrrolidine or piperidine analogs can isolate ring size effects .

Data-Driven Research Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways (e.g., Boc deprotection or bromine displacement) .
  • LC-MS Stability Screening : Track degradation products over time and quantify kinetics using Arrhenius plots to predict shelf-life .

Q. What computational tools are recommended for modeling the compound’s reactivity or interactions?

Methodological Answer:

  • DFT Calculations (Gaussian, ORCA) : Model transition states for ring-opening reactions or ligand-receptor binding energies .
  • Molecular Docking (AutoDock, Schrödinger) : Predict interactions with biological targets (e.g., kinases) using the bromophenyl group as a hydrophobic anchor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.